molecular formula C16H18N6O2 B2574777 3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2415582-51-1

3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2574777
CAS No.: 2415582-51-1
M. Wt: 326.36
InChI Key: WEBHQGUNSQEVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a complex hybrid structure featuring a pyridazine core, a furan ring, and a piperazine linker substituted with a 3-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole moiety is well-established in medicinal chemistry as a bioisostere for esters and amides, often employed to improve a compound's metabolic stability, pharmacokinetic properties, and its ability to engage in hydrogen bonding . Furthermore, 1,2,4-oxadiazole-based compounds are associated with a range of biological activities, making them valuable scaffolds in the development of new therapeutic agents . The piperazine ring is a ubiquitous feature in drug discovery, serving as a conformational link that can enhance solubility and receptor interaction. The specific structural features of this compound suggest potential for exploration in various high-value research areas. This reagent is provided for research applications, such as in vitro screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. The compound must be handled by qualified researchers in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-12-17-16(24-20-12)11-21-6-8-22(9-7-21)15-5-4-13(18-19-15)14-3-2-10-23-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBHQGUNSQEVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of hydrazine with a 1,4-diketone.

    Preparation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Linking the Rings: The final step involves linking the furan, pyridazine, and piperazine rings through appropriate linkers, such as oxadiazole, under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be done through the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

TRP Channel Antagonism

Compounds like 47 and 48 () exhibit dual TRPA1/TRPV1 antagonism due to their trifluoromethyl biphenyl and benzimidazolone groups. Piperazine-linked derivatives in showed moderate-to-high purity (98.85–99.47%) and variable yields (30–72%), indicating synthetic challenges for similar structures .

Enzyme Inhibition

The analogue 3-(4-(2-Methoxyphenoxy)piperidin-1-yl)-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazine () inhibits fatty acid biosynthesis, attributed to its methoxyphenoxy group. The target compound’s furan ring may instead target oxidative stress pathways, as furan derivatives are known to modulate cytochrome P450 enzymes .

Anti-Microbial Potential

Pyridazine derivatives with sulfanyl groups (e.g., F840-0568 in ) demonstrate anti-microbial activity, but the target compound’s lack of a sulfur-containing substituent may limit such effects. However, its oxadiazole group could confer stability against enzymatic degradation, a trait shared with anti-viral pyridazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.